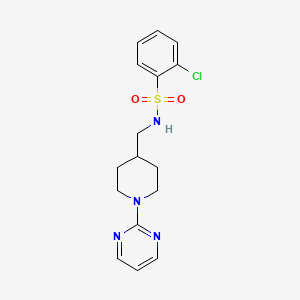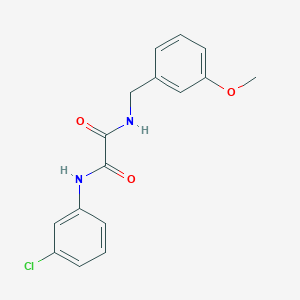
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide, commonly known as XJD-3, is a novel small molecule compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties. XJD-3 belongs to the class of oxalamide derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
XJD-3 exerts its biological effects by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. It has been found to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression. XJD-3 has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
XJD-3 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. XJD-3 has also been found to inhibit the migration and invasion of cancer cells. In addition, XJD-3 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using XJD-3 in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific biological processes. However, one limitation of using XJD-3 is its relatively low solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on XJD-3. One potential direction is the development of XJD-3 as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in pre-clinical and clinical trials. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs. Additionally, the optimization of the synthesis of XJD-3 could lead to the development of more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of XJD-3 involves a multi-step process that starts with the reaction of 3-chlorophenyl isocyanate with 3-methoxybenzylamine to form the intermediate product. This intermediate product is then reacted with oxalyl chloride to yield the final product, XJD-3. The synthesis of XJD-3 has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
XJD-3 has been found to exhibit a range of biological activities that make it a potential candidate for drug development. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. XJD-3 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These properties make XJD-3 a promising candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-2-4-11(8-14)10-18-15(20)16(21)19-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGMYYIYIOGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


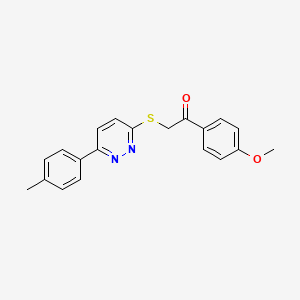
![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)
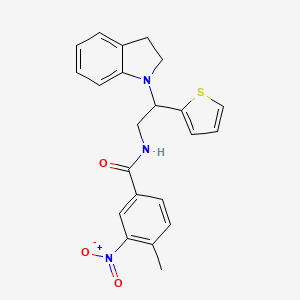
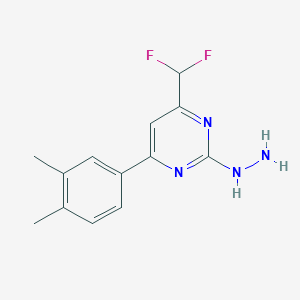
![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)
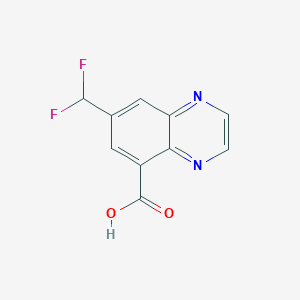
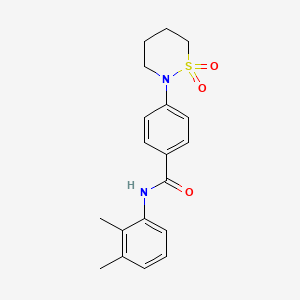
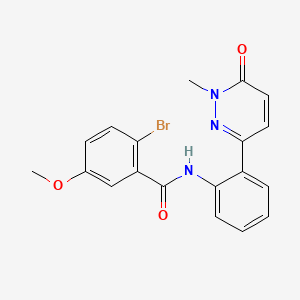
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)



